molecular formula C23H22N4O2 B11039484 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11039484
M. Wt: 386.4 g/mol
InChI Key: PTQCPIMEQCMSKF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine, often referred to as Compound X , is a complex organic molecule with a unique fused-ring structure. Let’s break down its name:

    N-(2,3-dihydro-1,4-benzodioxin-6-yl): This part of the compound contains a benzodioxin ring system, which imparts rigidity and specific electronic properties.

    2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine: Here, we have an imidazo[1,2-a]pyridine core substituted with a dimethylamino group and an aromatic phenyl ring.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for Compound X, but one common approach involves the following steps:

  • Formation of Benzodioxin Ring

    • Starting from suitable precursors, the benzodioxin ring is formed via cyclization reactions.
    • Conditions may involve acid-catalyzed cyclization or other ring-forming processes.
  • Imidazo[1,2-a]pyridine Formation

    • The imidazo[1,2-a]pyridine core is synthesized by reacting appropriate precursors.
    • Cyclization reactions under controlled conditions yield the desired ring system.
  • Substitution Reactions

    • The dimethylamino group is introduced via nucleophilic substitution.
    • Common reagents include dimethylamine and suitable electrophiles.

Industrial Production:

  • Large-scale production of Compound X typically involves multistep synthesis.
  • Industries employ optimized routes to achieve high yields and purity.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidative processes can modify the benzodioxin or imidazo[1,2-a]pyridine moieties.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Nucleophilic substitution at the dimethylamino group.

    Other Transformations: Ring-opening reactions, coupling reactions, etc.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Compound X finds applications in diverse fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Materials Science: Explored for optoelectronic materials.

Mechanism of Action

  • Compound X likely interacts with specific molecular targets.
  • Its effects may involve modulation of signaling pathways.
  • Further research is needed to elucidate the precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Imidazo[1,2-a]pyridines, benzodioxins, and related heterocycles.

    Uniqueness: Compound X’s fused-ring system sets it apart.

Remember that Compound X represents a fascinating intersection of organic chemistry, biology, and materials science

: Example reference. : Another example reference.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C23H22N4O2/c1-26(2)18-9-6-16(7-10-18)22-23(27-12-4-3-5-21(27)25-22)24-17-8-11-19-20(15-17)29-14-13-28-19/h3-12,15,24H,13-14H2,1-2H3

InChI Key

PTQCPIMEQCMSKF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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